molecular formula C19H18N2O5S2 B2383816 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide CAS No. 941972-52-7

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide

Cat. No.: B2383816
CAS No.: 941972-52-7
M. Wt: 418.48
InChI Key: JVRCKDFXOLJNQP-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide is a complex organic compound that features a unique structure combining a benzothiazole ring with a dioxino moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxino Moiety: The dioxino ring can be introduced via a cyclization reaction involving a diol and an appropriate electrophile.

    Acetamide Formation: The final step involves the acylation of the amine group on the benzothiazole ring with 2-(4-ethylsulfonylphenyl)acetyl chloride under basic conditions.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or sulfides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical research.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases due to its bioactive properties.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which share the benzothiazole core.

    Dioxino Compounds: Such as dioxin derivatives, which have similar ring structures.

    Acetamide Derivatives: Compounds like N-phenylacetamide, which share the acetamide functional group.

Uniqueness

    Structural Complexity: The combination of benzothiazole, dioxino, and acetamide groups in one molecule is unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-2-28(23,24)13-5-3-12(4-6-13)9-18(22)21-19-20-14-10-15-16(11-17(14)27-19)26-8-7-25-15/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRCKDFXOLJNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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